Clerodendrin

Übersicht

Beschreibung

Clerodendrin is a naturally occurring compound found in various species of the genus Clerodendrum, which belongs to the family Lamiaceae. This genus is known for its diverse range of phytochemicals, including diterpenoids, triterpenoids, flavonoids, and phenolic glycosides . This compound has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of clerodendrin involves the extraction of plant material from Clerodendrum species, followed by purification processes. The extraction is typically performed using solvents such as methanol, ethanol, or water. The plant material is subjected to maceration or Soxhlet extraction, and the resulting extract is concentrated and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Clerodendrum plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by filtration and concentration. The crude extract is purified using techniques such as column chromatography, high-performance liquid chromatography, or preparative thin-layer chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clerodendrin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer Lösung, Wasserstoffperoxid in basischer Lösung.

Reduktion: Natriumborhydrid in Methanol, Lithiumaluminiumhydrid in Ether.

Substitution: Halogene (Chlor, Brom) in Gegenwart eines Katalysators, Alkylierungsmittel in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

- Anti-inflammatory Properties : Research has shown that Clerodendrin exhibits significant anti-inflammatory effects. For instance, studies utilizing murine macrophage cell lines demonstrated its ability to reduce inflammation markers effectively .

- Antimicrobial Activity : Various Clerodendrum species containing this compound have been evaluated for their antimicrobial properties. Extracts have shown effectiveness against a range of pathogens, suggesting potential applications in treating infections .

- Antioxidant Effects : this compound has been identified as a potent antioxidant. Its ability to scavenge free radicals makes it a candidate for developing nutraceuticals aimed at preventing oxidative stress-related diseases .

- Anticancer Potential : Some studies indicate that this compound may inhibit cancer cell proliferation. Research has highlighted its effects on specific cancer types, demonstrating cytotoxicity against tumor cells in vitro .

- Neuroprotective Effects : Emerging evidence suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating key cellular pathways .

Phytochemical Composition

The therapeutic effects of this compound are attributed to various secondary metabolites found in Clerodendrum species:

- Flavonoids : These compounds are known for their antioxidant and anti-inflammatory properties. Flavonoids from Clerodendrum have been linked to numerous health benefits, including cardiovascular protection and improved metabolic health .

- Diterpenoids : Notably, several new clerodane diterpenoids have been isolated from Clerodendrum species, which exhibit diverse biological activities that warrant further investigation .

- Phenolic Compounds : The presence of phenolic compounds contributes significantly to the antioxidant capacity of this compound extracts, enhancing their therapeutic potential .

Case Studies and Research Findings

- Study on Clerodendrum serratum : A comprehensive pharmacognostical study revealed that extracts from this species contain significant amounts of flavonoids and phenolic compounds, supporting its traditional use in treating inflammatory conditions and infections .

- Research on Clerodendrum trichotomum : This species has been extensively studied for its anti-inflammatory effects using both in vitro and in vivo models. The findings indicate a strong potential for developing anti-inflammatory drugs based on its active constituents .

- Investigations into Neuroprotective Effects : Recent studies have begun exploring the neuroprotective properties of this compound, suggesting mechanisms that may protect against neuronal damage and cognitive decline associated with aging and disease .

Wirkmechanismus

The mechanism of action of clerodendrin involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway and the death receptor pathway.

Vergleich Mit ähnlichen Verbindungen

Clerodin: Another diterpenoid found in Clerodendrum species with similar pharmacological properties.

Clerodermic Acid: A triterpenoid with anti-inflammatory and antioxidant activities.

Clerodermol: A flavonoid with potential anticancer properties.

Uniqueness of Clerodendrin: this compound is unique due to its diverse range of biological activities and its presence in multiple species of the Clerodendrum genus. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for scientific research and industrial applications .

Biologische Aktivität

Clerodendrin, a compound derived from the Clerodendrum genus, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of Clerodendrum Genus

The Clerodendrum genus comprises numerous species known for their medicinal properties. These plants have been traditionally used in various cultures for treating ailments ranging from infections to inflammatory diseases. Recent studies have highlighted the presence of several bioactive compounds, including flavonoids, diterpenoids, and triterpenoids, which contribute to their pharmacological effects .

Biological Activities of this compound

This compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, methanolic extracts from Clerodendron splendens showed biostatic action against both Gram-positive and Gram-negative bacteria . The Minimum Inhibition Concentration (MIC) ranged from 64 to 512 µg/ml.

- Wound Healing Properties : Research indicates that this compound promotes wound healing. In vivo studies revealed a reduction in the epithelization period from 26.7 days (control) to 13.6 days when using C. splendens ointment. Additionally, the percentage closure of excision wound area significantly improved with an observed contraction rate of 69.2% compared to control .

- Antioxidant Activity : this compound has shown strong free radical scavenging abilities, with an IC50 value of 103.2 µg/ml in DPPH assays, indicating its potential as an antioxidant agent .

- Anti-inflammatory Effects : Compounds isolated from Clerodendrum have exhibited anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory disorders .

- Neuroprotective Effects : Some studies suggest that this compound may enhance memory and cognitive functions, indicating its potential role in neuroprotection .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pathogen Growth : By disrupting the cell wall synthesis or metabolic pathways of microorganisms, this compound can effectively inhibit their growth.

- Promotion of Cell Proliferation : In wound healing, this compound appears to enhance fibroblast proliferation and collagen synthesis, contributing to faster tissue regeneration .

- Scavenging Free Radicals : The antioxidant properties are attributed to its ability to donate electrons to free radicals, thus neutralizing them and preventing oxidative stress .

Table 1: Summary of Biological Activities

Eigenschaften

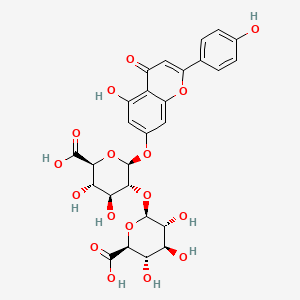

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFTVAAHLRFBST-DBFWEQBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152569 | |

| Record name | Clerodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119738-57-7 | |

| Record name | Clerodendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clerodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.